molecular formula C11H14BNO3 B8085966 (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid

(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid

Cat. No.: B8085966
M. Wt: 219.05 g/mol
InChI Key: IUZIQDNNJBRXRL-UHFFFAOYSA-N
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Description

(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The specific structure of this compound includes a cyclopropylcarbamoyl group and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid typically involves the following steps:

    Formation of the Cyclopropylcarbamoyl Intermediate: This step involves the reaction of cyclopropylamine with a suitable acylating agent, such as an acid chloride or anhydride, to form the cyclopropylcarbamoyl intermediate.

    Introduction of the Boronic Acid Group: The intermediate is then subjected to a borylation reaction, where a boron-containing reagent, such as bis(pinacolato)diboron, is used to introduce the boronic acid group. This reaction is often catalyzed by a palladium or nickel catalyst under mild conditions.

    Final Product Formation: The final step involves the purification of the product through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The cyclopropylcarbamoyl group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and mild heating.

    Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), and room temperature.

    Reduction: Lithium aluminum hydride or borane, solvent (e.g., tetrahydrofuran), and low temperature.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of the corresponding phenol.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

(4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. Additionally, the compound’s structure allows it to participate in various chemical reactions, facilitating the formation of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the cyclopropylcarbamoyl and methyl groups, making it less sterically hindered and more reactive in certain reactions.

    (4-(Cyclopropylcarbamoyl)phenyl)boronic Acid: Similar structure but lacks the methyl group, which may affect its reactivity and binding properties.

    (4-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic Acid: Unique due to the presence of both the cyclopropylcarbamoyl and methyl groups, providing distinct steric and electronic properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct steric and electronic properties. These properties influence its reactivity and binding interactions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[4-(cyclopropylcarbamoyl)-2-methylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3/c1-7-6-8(2-5-10(7)12(15)16)11(14)13-9-3-4-9/h2,5-6,9,15-16H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZIQDNNJBRXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC2CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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